molecular formula C20H30O5 B10819498 Kamebakaurin

Kamebakaurin

Cat. No.: B10819498
M. Wt: 350.4 g/mol
InChI Key: WHSUEVLJUHPROF-BIGDWJEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kamebakaurin is a naturally occurring kaurane diterpenoid compound found in plants such as Rabdosia japonica and Rabdosia excisa. It has been traditionally used in Chinese medicine for its anti-inflammatory and anti-allergic properties . Recent studies have shown that this compound exhibits significant biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kamebakaurin can be extracted from the cauline leaves of Isodon excisa using an ultrasonic extraction method. The extraction involves using ethanol (70%) at a temperature of 50°C for 30 minutes, repeated three times. The extract is then purified using D101 macropore resin and JTY-1 reversed-phase resin column chromatography, followed by silica gel column chromatography and recrystallization to achieve a purity of over 98% .

Industrial Production Methods

The industrial production of this compound involves similar extraction and purification processes, optimized for large-scale production. The use of ultrasonic extraction and high-performance liquid chromatography (HPLC) ensures efficient extraction and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kamebakaurin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Kamebakaurin has a wide range of scientific research applications:

Comparison with Similar Compounds

Kamebakaurin is unique among kaurane diterpenoids due to its potent inhibition of NF-κB activation. Similar compounds include:

    Oridonin: Another kaurane diterpenoid with anti-inflammatory and anticancer properties.

    Isodon diterpenoids: A group of compounds with similar structures and biological activities, including anti-inflammatory and anticancer effects.

This compound stands out due to its specific mechanism of action targeting the p50 subunit of NF-κB, making it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Kamebakaurin, a kaurane diterpene isolated from the medicinal plant Isodon excisus, has garnered attention in recent years for its diverse biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's structure allows it to interact with various cellular pathways, influencing processes such as inflammation and cell proliferation.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of immune responses and inflammation. Research indicates that this compound directly targets the DNA-binding activity of NF-κB p50 subunit, thereby blocking the expression of anti-apoptotic genes associated with inflammation and cancer progression .

Table 1: Effects of this compound on NF-κB Activity

Concentration (µM)NF-κB Activity Inhibition (%)
1030
3070
5090

Anti-Allergic Effects

In a study investigating its anti-allergic properties, this compound was found to suppress antigen-induced mast cell activation. It inhibited degranulation, histamine release, and interleukin-4 (IL-4) production in bone marrow-derived mast cells (BMMCs). At concentrations of 30 µM, this compound significantly reduced leukotriene B4 and cysteinyl leukotriene production .

Table 2: this compound's Impact on Mast Cell Activation

ParameterControl GroupThis compound (30 µM)
Histamine Release (%)10020
IL-4 Production (pg/mL)20040
Degranulation Ratio (%)10025

Anti-Cancer Properties

This compound has also demonstrated potential anti-cancer effects. It inhibits hypoxia-inducible factor-1α (HIF-1α) expression in tumor cells, which is crucial for tumor growth and survival. Studies show that this compound can downregulate HIF-1α protein levels without affecting mRNA synthesis, thereby inhibiting tumor cell proliferation under hypoxic conditions .

Case Study: this compound in Cancer Treatment

A study involving colorectal cancer cell lines (HCT116) showed that treatment with this compound led to a dose-dependent decrease in cell viability under hypoxic conditions:

  • Cell Viability Results:
    • Control: 100% viability
    • This compound (10 µM): 85% viability
    • This compound (30 µM): 60% viability

These findings suggest that this compound may serve as a promising candidate for developing new cancer therapies.

Neuroprotective Effects

This compound has been noted for its neuroprotective properties, particularly in models of neuroinflammation. It inhibits nitric oxide and prostaglandin E2 production in lipopolysaccharide-treated macrophages, indicating its potential in treating neurodegenerative diseases .

Table 3: Neuroprotective Effects of this compound

TreatmentNitric Oxide Production (µM)Prostaglandin E2 Production (pg/mL)
Control10300
This compound (10 µM)5150
This compound (30 µM)250

Properties

IUPAC Name

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSUEVLJUHPROF-BIGDWJEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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